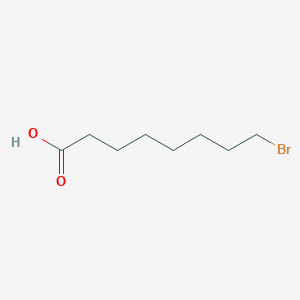

8-Bromooctanoic acid

概要

説明

8-Bromooctanoic acid, also known as 8-bromocaprylic acid, is an organic compound with the molecular formula C8H15BrO2. It is a derivative of octanoic acid, where a bromine atom is substituted at the eighth carbon position. This compound is a white to cream crystalline powder and is slightly soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: 8-Bromooctanoic acid can be synthesized through several methods. One common method involves the bromination of octanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the eighth carbon position .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 1,8-octanediol with hydrobromic acid (HBr). The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .

化学反応の分析

Types of Reactions: 8-Bromooctanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Hydrolysis: It can undergo hydrolysis to form 8-hydroxyoctanoic acid.

Esterification: It can react with alcohols to form esters, such as 8-bromoethyl octanoate.

Common Reagents and Conditions:

Substitution Reactions: Thiols (R-SH) in the presence of a base.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH).

Esterification: Alcohols (R-OH) in the presence of an acid catalyst.

Major Products:

- 8-Mercaptooctanoic acid

- 8-Hydroxyoctanoic acid

- 8-Bromoethyl octanoate

科学的研究の応用

Chemical Synthesis

8-Bromooctanoic acid serves as a critical reagent in organic synthesis. It is often utilized to produce various derivatives and complex molecules through reactions such as decarboxylation and substitution. For instance, it has been employed in the synthesis of quinone derivatives, which have shown promising biological activities.

Case Study: Synthesis of Quinone Derivatives

A study demonstrated the use of this compound in synthesizing 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone and 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone. The synthesis involved decarboxylation reactions that highlighted the compound's utility in enhancing solubility and biological activity. The synthesized compounds exhibited significant binding affinity towards translocator protein (TSPO), indicating potential anti-inflammatory properties .

Biochemical Applications

This compound is also significant in biochemistry, particularly in studies related to drug development and molecular biology.

Research indicates that derivatives synthesized from this compound can interact with various macromolecules, enhancing their biological efficacy. For example, the binding interactions of synthesized compounds with TSPO showed that modifications using this compound increased the solubility and biological activity of the resulting compounds .

Material Science

In material science, this compound is used as a crosslinking agent in polymer chemistry. It can facilitate the formation of complex structures that are essential for developing advanced materials.

Application in Polyhydroxyalkanoates

The compound has been investigated for its role in synthesizing polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in tissue engineering and drug delivery systems . The incorporation of this compound into PHA production has shown to enhance the mechanical properties and biocompatibility of the materials produced.

Data Table: Summary of Applications

作用機序

The mechanism of action of 8-Bromooctanoic acid involves its ability to act as a cross-linking reagent. It can form covalent bonds with other molecules, thereby modifying their structure and function. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

類似化合物との比較

- 6-Bromohexanoic acid

- 9-Bromononanoic acid

- 10-Bromodecanoic acid

- 11-Bromoundecanoic acid

Comparison: 8-Bromooctanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of specific compounds that require a bromine atom at the eighth carbon position. Compared to shorter or longer chain brominated acids, this compound offers distinct reactivity and selectivity in chemical reactions .

生物活性

8-Bromooctanoic acid (8-BrO) is a synthetic compound with significant biological activity, particularly in the fields of microbiology and cancer research. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

This compound is an analog of octanoic acid, characterized by the presence of a bromine atom at the eighth carbon position. Its chemical formula is C₈H₁₅BrO₂, and it has been utilized in various biochemical studies due to its structural similarity to fatty acids and lipoic acid.

Inhibition of Lipoylation

One of the primary biological activities of this compound is its ability to inhibit the lipoylation process in various organisms. This inhibition occurs through its interaction with enzymes involved in attaching lipoic acid to proteins. For instance, studies have shown that 8-BrO effectively disrupts the function of lipoate-protein ligases in Mycoplasma hyopneumoniae, leading to impaired growth and protein modification . This mechanism has implications for developing targeted therapies against parasitic infections like trypanosomiasis, where similar pathways are present .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against several human tumor cell lines. In one study, it was found to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) as well as other cancer types, demonstrating a selective action against estrogen-dependent tumors . The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.

Study on Tumor Cell Lines

A notable study assessed the cytotoxic effects of this compound on various human tumor cell lines using the SRB assay. The results indicated that:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | High selectivity |

| MDA-MB-231 | 20 | Moderate potency |

| SF-268 | 25 | General cytotoxicity |

| NCI-H460 | 30 | Lower sensitivity |

| UACC-62 | 18 | Effective growth inhibition |

This data highlights the compound's potential effectiveness in treating specific types of breast cancer while sparing non-tumor cells .

Lipoyl-Relay Pathway Study

Another significant research effort focused on the lipoyl-relay pathway in Bacillus subtilis and its implications for parasitic protozoa. Here, this compound was identified as a crucial inhibitor, leading to a complete loss of protein lipoylation and subsequent growth impairment in Trypanosoma brucei . This finding underscores the compound's potential as a lead for developing new antiparasitic drugs.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Inhibition of Lipoylation : Disrupts lipoate-protein ligase activity, affecting growth in pathogenic bacteria and protozoa.

- Cytotoxicity : Induces apoptosis in various human cancer cell lines, particularly effective against estrogen-dependent breast cancer.

- Potential Therapeutic Applications : Offers promise as a chemotherapeutic agent and a tool for studying metabolic pathways in microorganisms.

特性

IUPAC Name |

8-bromooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJFDZSBZWHRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338314 | |

| Record name | 8-Bromooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-11-6 | |

| Record name | 8-Bromooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-Bromooctanoic acid acts as a lipoic acid analog, disrupting lipoic acid metabolism in certain organisms. For instance, in Mycoplasma hyopneumoniae, it inhibits the enzyme Mhp-LplJ, a lipoate-protein ligase crucial for attaching free lipoic acid to proteins like dihydrolipoamide dehydrogenase (PdhD) []. This disruption impairs lipoic acid-dependent metabolic pathways, leading to growth arrest in the organism [].

ANone: While the provided abstracts don't contain detailed spectroscopic data, we can deduce the following:

A: this compound plays a crucial role in synthesizing advanced materials. It acts as a building block for creating zwitterionic ligands used in the synthesis of cesium lead bromide (CsPbBr3) nanocrystals []. These ligands enhance the colloidal and optical stability of the nanocrystals, even in polar solvents [].

A: Yes, this compound serves as a precursor for synthesizing liquid crystal compounds. Researchers successfully synthesized 2-(this compound ester)-3,6,7,10,11-penta-pentyloxytriphenylene, a triphenylene-based discotic liquid crystal []. This compound exhibits liquid crystal properties within a specific temperature range (90-101°C), showcasing a columnar phase [].

A: Researchers investigating halide ion sensors utilized this compound to synthesize novel indolium and quinolinium dyes []. By varying the length of the alkyl chain (from octanoic to undecanoic to pentadecanoic acid), they could analyze the impact of chain length on the dyes' sensitivity and selectivity towards halide ions [].

ANone: The provided research excerpts do not delve into the environmental impact or degradation pathways of this compound. Given its use in various applications, it is essential to investigate its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts.

ANone: Researchers utilize various analytical techniques to characterize and quantify this compound. Common methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify fatty acids, including novel dimethylated fatty acids, as demonstrated in the analysis of the Caribbean sponge Calyx podatypa [].

- Nuclear Magnetic Resonance (NMR): This technique elucidates the structure of compounds synthesized using this compound, as seen in the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [].

A: While the provided abstracts don't offer a comprehensive historical overview, they highlight the compound's evolving role in diverse research areas. From early investigations into liquid crystals [] to more recent explorations in nanocrystal stabilization [] and probing metabolic pathways [], this compound continues to be a valuable tool in advancing scientific understanding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。